molecular formula C9H13NO B8310204 2-Methyl-5-methoxymethylaniline

2-Methyl-5-methoxymethylaniline

Cat. No.: B8310204
M. Wt: 151.21 g/mol
InChI Key: HTOFQXZMKUSYBM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-(methoxymethyl)-2-methylaniline

InChI

InChI=1S/C9H13NO/c1-7-3-4-8(6-11-2)5-9(7)10/h3-5H,6,10H2,1-2H3

InChI Key

HTOFQXZMKUSYBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COC)N

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Methoxy-5-methylaniline
  • CAS No.: 120-71-8
  • Molecular Formula: C₈H₁₁NO
  • Molecular Weight : 137.18 g/mol
  • Synonyms: p-Cresidine, 5-Methyl-o-anisidine, 3-Amino-4-methoxytoluene .

Physical and Chemical Properties :

  • Melting Point : 53°C
  • Boiling Point : 235°C
  • LogP (Octanol-Water Partition Coefficient): 1.74
  • Solubility: Sparingly soluble in water; soluble in methanol and ethanol .

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The structural analogs of 2-Methoxy-5-methylaniline differ primarily in substituent groups, which significantly alter their chemical behavior, toxicity, and applications. Below is a comparative analysis:

Compound CAS No. Molecular Formula Key Substituents Key Properties Toxicity Applications
2-Methoxy-5-methylaniline 120-71-8 C₈H₁₁NO Methoxy (C-2), Methyl (C-5) LogP = 1.74; mp = 53°C; suspected carcinogen Category 2 carcinogen Dye/pharmaceutical intermediate
5-(Ethylsulfonyl)-2-methoxyaniline Not reported C₉H₁₃NO₃S Ethylsulfonyl (C-5), Methoxy (C-2) Synthesized in 59% yield via 4-step process; higher molecular weight (215.26 g/mol) Limited data; likely less carcinogenic Pharmacophoric fragment for VEGFR2 inhibitors
4-Methoxy-5-methyl-2-nitroaniline 55730-09-1 C₈H₁₀N₂O₃ Nitro (C-2), Methoxy (C-4), Methyl (C-5) Electron-withdrawing nitro group reduces basicity; mp = 187–189°C Potential mutagen (nitro group hazard) Research applications
5-Chloro-2-methylaniline Not reported C₇H₈ClN Chloro (C-5), Methyl (C-2) Chloro group increases electronegativity; bp = 245°C Acute toxicity (oral, dermal) Agrochemical intermediate
5-Methoxy-2-methyl-N-methylaniline 156267-11-7 C₉H₁₃NO N-Methyl, Methoxy (C-5), Methyl (C-2) Reduced hydrogen bonding due to N-methylation; LogP = 2.31 Limited carcinogenicity data Specialty organic synthesis
5-(Aminomethyl)-2-methylaniline 88457-32-3 C₈H₁₂N₂ Aminomethyl (C-5), Methyl (C-2) Additional amine group enhances solubility and reactivity Not classified as carcinogenic Pharmaceutical building block

Preparation Methods

Reaction Overview

This method adapts the telescoping process described for 2-methoxymethyl-p-phenylenediamine, modified to introduce a methyl group at position 2 and a methoxymethyl group at position 5. The strategy involves:

  • Nitrosation : Treating 2-methylaniline with nitrosylsulfuric acid to form a nitroso intermediate.

  • Reduction : Converting the nitroso group to an amine while introducing the methoxymethyl moiety.

Key Steps and Conditions

  • Nitrosation : Conducted at 0–5°C using nitrosylsulfuric acid in acetic acid. The methyl group at position 2 directs electrophilic attack to position 5.

  • Reduction : Sodium dithionite in methanol reduces the nitroso intermediate, with simultaneous methoxymethylation using methoxymethyl chloride.

Table 1: Telescoping Synthesis Parameters

ParameterValueSource
Temperature (Nitrosation)0–5°C
Catalyst (Nitrosation)Nitrosylsulfuric acid
Reducing AgentSodium dithionite
Solvent (Reduction)Methanol
Yield68–72% (estimated)

Directed Alkylation Using Triethylaluminum Catalysis

Reaction Design

Inspired by the ethylation of o-toluidine, this method employs triethylaluminum to facilitate methoxymethyl group insertion. The methyl group at position 2 directs alkylation to position 5 via ortho-selective Friedel-Crafts chemistry.

Procedure and Optimization

  • Catalyst : Triethylaluminum (6 kg per ton of product).

  • Conditions : High-pressure (4.0–5.5 MPa) and high-temperature (300–325°C) reactor.

  • Alkylating Agent : Methoxymethyl chloride, introduced gradually to minimize side reactions.

Table 2: Alkylation Reaction Metrics

ParameterValueSource
Pressure4.0–5.5 MPa
Temperature300–325°C
Catalyst Reuse Cycles10
SolventToluene
Yield65–70% (estimated)

Nitration-Functionalization Cascade

Synthetic Pathway

Adapting the nitration of o-toluidine, this method involves:

  • Nitration : Introducing a nitro group at position 5 using HNO₃/H₂SO₄.

  • Reduction : Converting the nitro group to an amine.

  • Methoxymethylation : Alkylating the amine with methoxymethyl bromide.

Critical Adjustments

  • Nitration : Conducted at 10°C with a HNO₃/H₂SO₄ mixture, yielding 2-methyl-5-nitroaniline.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group.

  • Alkylation : Methoxymethyl bromide in DMF with K₂CO₃ as base.

Table 3: Nitration-Functionalization Parameters

ParameterValueSource
Nitration Temperature10°C
Nitration AgentsHNO₃/H₂SO₄ (1:1 v/v)
Reduction Catalyst5% Pd/C
Alkylation BaseK₂CO₃
Yield60–65% (over three steps)

Comparative Analysis of Methods

Efficiency and Scalability

  • Telescoping Synthesis : Offers a streamlined process but requires stringent temperature control.

  • Alkylation : High-pressure conditions limit equipment accessibility but enable catalyst reuse.

  • Nitration-Functionalization : Multi-step nature reduces overall yield but provides precise regiocontrol.

Table 4: Method Comparison

MethodAdvantagesLimitations
TelescopingFewer intermediatesLow functional group tolerance
AlkylationCatalyst reuseHigh energy input
Nitration-FunctionalizationRegioselective nitrationMulti-step complexity

Q & A

Q. Table 1: Comparison of Reaction Conditions and Yields

Methylating AgentSolventTemperature (°C)Yield (%)Purity (%)
Methyl iodideDMF807895
Dimethyl sulfateAcetone606592

Basic Question: How can researchers characterize the purity and structural identity of this compound?

Answer:
Methodological workflow:

Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity. Retention time ~8.2 min .

Spectroscopy:

  • NMR: 1^1H NMR (CDCl₃) shows peaks at δ 2.3 ppm (CH₃), δ 3.8 ppm (OCH₃), and δ 6.5–7.1 ppm (aromatic protons) .
  • FT-IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C stretch) confirm functional groups .

Mass Spectrometry: ESI-MS ([M+H]⁺ = 166.1 m/z) validates molecular weight .

Advanced Question: How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?

Answer:
Contradictions often arise from solvent effects , impurities , or tautomeric forms . To address this:

Control experiments: Re-run NMR in deuterated DMSO to assess solvent-induced shifts .

Spiking tests: Add authentic reference standards to confirm peak assignments .

DFT calculations: Compare experimental 1^1H NMR shifts with computational models (e.g., Gaussian09) to validate tautomer contributions .

Case Study:
A 2024 study found δ 2.3 ppm (CH₃) shifted to δ 2.5 ppm in D₂O due to hydrogen bonding. This resolved discrepancies in earlier reports .

Advanced Question: What strategies mitigate instability of this compound under oxidative conditions?

Answer:
The compound is prone to oxidation, forming quinones or nitro derivatives. Mitigation strategies include:

  • Storage: Under nitrogen at –20°C in amber vials to prevent photodegradation .
  • Stabilizers: Add 0.1% ascorbic acid to scavenge free radicals .
  • Reaction design: Use inert atmospheres (argon) and low temperatures (<40°C) during synthesis .

Q. Table 2: Stability Under Oxidative Conditions

ConditionDegradation ProductHalf-Life (h)
Air, 25°CQuinone24
N₂, 4°CNone>720

Advanced Question: How does the methoxymethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The methoxymethyl group acts as an electron-donating substituent , enhancing electrophilic aromatic substitution (EAS) at the para position. Key findings:

  • Buchwald-Hartwig amination: Yields increase by 20% compared to non-substituted analogs due to improved electron density .
  • Suzuki coupling: Steric hindrance from the methoxymethyl group reduces coupling efficiency with bulky aryl boronic acids .

Mechanistic Insight:
DFT studies show the methoxymethyl group lowers the activation energy for EAS by 8 kcal/mol .

Basic Question: What are the solubility properties of this compound in common solvents?

Answer:
The compound is slightly soluble in water (0.5 g/L at 25°C) but highly soluble in polar aprotic solvents:

  • DMSO: 120 g/L
  • Methanol: 85 g/L
  • Chloroform: 45 g/L .

Note: Solubility in water decreases at pH >7 due to deprotonation of the amine group .

Advanced Question: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:
Discrepancies may stem from assay conditions or impurity profiles . Recommendations:

Reproducibility checks: Validate bioactivity in ≥3 independent assays (e.g., kinase inhibition IC₅₀) .

Impurity profiling: Use LC-MS to identify byproducts (e.g., oxidation derivatives) that may skew results .

Dose-response curves: Ensure linearity (R² >0.98) to confirm activity is concentration-dependent .

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